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Application Note: High-Resolution Visualization of HD6 Nanonets by Electron Microscopy

Abstract & Scope
Human Defensin 6 (HD6) is unique among antimicrobial peptides.[1][2] Unlike its counterparts

(HD5, HBD1-3) which kill bacteria via membrane permeabilization, HD6 functions as a

"molecular trap." Upon secretion by Paneth cells, it self-assembles into extensive insoluble

fibrils ("nanonets") that entangle enteric pathogens like Salmonella enterica serovar

Typhimurium, preventing host invasion.[3][4]

This guide provides a definitive protocol for visualizing these structures. It addresses the two

critical observational scales:

Transmission Electron Microscopy (TEM): For resolving the Ångström-scale morphology of

individual HD6 fibrils.

Scanning Electron Microscopy (SEM): For visualizing the macro-scale "net" architecture and

bacterial entrapment.

Mechanism of Action: The Self-Assembly Trigger
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To successfully visualize HD6, one must control its assembly. HD6 is stored as an inactive

precursor (Pro-HD6). It requires proteolytic cleavage by Trypsin to remove the inhibitory pro-

region, triggering rapid self-assembly.[5] This process is stochastic but ordered, dependent on

the His-27 residue.[1][2]

Figure 1: The HD6 Activation Cascade
This diagram illustrates the critical dependency on Trypsin for the transition from soluble

monomer to insoluble nanonet.
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Caption: Pro-HD6 is cleaved by Trypsin, removing the inhibitory tail. The resulting mature

peptide undergoes nucleation (His-27 dependent) to form insoluble nanonets.

Pre-Experimental Considerations
Reagent Requirements

Peptide: Recombinant Pro-HD6 (must be >95% pure) or chemically synthesized mature HD6

(linear, folded).

Note: If using synthesized mature HD6, it may assemble spontaneously.[5] Pro-HD6

allows for controlled triggering.

Trigger: TPCK-treated Trypsin (to prevent chymotrypsin contamination).

Bacterial Strain:S. Typhimurium (ATCC 14028 or similar).

EM Stains:
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TEM: 0.75% (w/v) Uranyl Formate (preferred for fine fibrils) or 1% Uranyl Acetate.

SEM: Osmium Tetroxide (OsO₄), Hexamethyldisilazane (HMDS) or Critical Point Dryer

(CPD).[6]

Safety Advisory
Uranyl Acetate/Formate: Radioactive and nephrotoxic. Handle in a dedicated radiation safety

zone.

Osmium Tetroxide: Highly volatile and toxic. Use only in a fume hood.

Salmonella: Biosafety Level 2 (BSL-2) pathogen.

Protocol A: Negative Staining TEM (Fibril
Morphology)
Objective: To visualize the fine structure of the fibrils (10–20 nm diameter) without bacteria.

Step-by-Step Methodology
Grid Preparation:

Use 400-mesh copper grids coated with Formvar/Carbon.

Crucial: Glow discharge grids for 30 seconds (15 mA) immediately before use. Reason:

HD6 fibrils are hydrophobic; glow discharging ensures the sample spreads rather than

beading up.

Sample Assembly (In Tube):

Mix Pro-HD6 (10 µM final) with Trypsin (0.1 µM final) in 10 mM Sodium Phosphate buffer

(pH 7.4).

Incubate at 37°C for 2–4 hours.

Control: Pro-HD6 alone (no Trypsin).
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Adsorption:

Pipette 4 µL of the reaction mixture onto the glow-discharged grid.

Allow to adsorb for 60 seconds.

Washing & Staining:

Blot the edge of the grid with filter paper (Whatman #1) to remove excess liquid.

Immediately touch the grid surface to a drop of ddH₂O (wash) and blot. Reason: Removes

phosphate buffer salts which crystallize and obscure fibrils.

Touch the grid to a drop of 0.75% Uranyl Formate for 10 seconds. Blot.

Touch to a second drop of Uranyl Formate for 20 seconds. Blot to dryness.[7][8]

Imaging:

Image at 80–120 kV.[9]

Target: Look for long, unbranched fibrils. Pro-HD6 controls should show amorphous

aggregates or empty backgrounds.

Protocol B: SEM (Bacterial Entrapment)
Objective: To visualize the "net" function—bacteria trapped in HD6 meshes.

Step-by-Step Methodology
Co-Incubation:

Grow S. Typhimurium to mid-log phase. Wash and resuspend in 10 mM Sodium

Phosphate buffer.

Combine: Bacteria (

CFU/mL) + Pro-HD6 (10 µM) + Trypsin (0.1 µM).
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Incubate at 37°C for 2–3 hours.

Note: Do not shake vigorously; shear forces can disrupt the delicate nets.

Fixation (The "Snapshot"):

Add equal volume of 4% Glutaraldehyde (in 0.1M Cacodylate buffer) directly to the

incubation tube.

Fix for 1 hour at Room Temperature (RT).

Reason: Glutaraldehyde crosslinks the proteins, "freezing" the net structure in place.

Mounting:

Gently filter the suspension through a 0.2 µm Polycarbonate membrane or allow to settle

on Poly-L-Lysine coated coverslips.

Dehydration & Drying (Critical for 3D Structure):

Wash sample 3x with water.[9]

Dehydrate in ethanol series: 30%, 50%, 70%, 90%, 100% (10 mins each).

Critical Point Drying (CPD): Replace ethanol with liquid CO₂ and process in a CPD unit.[6]

Alternative: If CPD is unavailable, use HMDS (Hexamethyldisilazane) for 5 mins, then air

dry. Warning: HMDS can sometimes cause nets to collapse.

Sputter Coating:

Coat with 3–5 nm of Platinum/Palladium or Gold.

Caution: Do not over-coat (>10 nm), or you will obscure the fine fibrils connecting the

bacteria.

Figure 2: SEM Workflow for HD6 Entrapment
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This workflow ensures the preservation of the delicate peptide nanonets during the harsh

vacuum of SEM.
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Caption: Step-by-step SEM preparation. Critical Point Drying (Step 4) is essential to prevent

the surface tension of water from collapsing the HD6 nanonets.

Data Interpretation & Self-Validation
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To ensure scientific integrity, every experiment must include the following controls. If the

controls fail, the data is invalid.

Validation Table
Condition Components

Expected
Observation (EM)

Interpretation

Test
Pro-HD6 + Trypsin +

Bacteria

Dense fibrillar network

coating bacteria;

bacterial agglutination.

[10]

Valid Entrapment

Negative Control 1
Pro-HD6 + Bacteria

(No Trypsin)

Clean bacterial

surfaces; no fibrils.

Confirms Trypsin

dependency.

Negative Control 2
HD5 + Trypsin +

Bacteria

Membrane

blebbing/lysis (holes);

NO nets.

Confirms specificity

(HD5 kills; HD6 traps).

Background Control
Trypsin only +

Bacteria

Clean bacterial

surfaces.

Rules out Trypsin

artifacts.

Troubleshooting
Issue: "I see bacteria, but no nets."

Cause: Nets may have collapsed during air-drying (if not using CPD) or were washed

away during aggressive pipetting.

Fix: Use CPD and handle samples with wide-bore pipette tips.

Issue: "The background is full of salt crystals."[9]

Cause: Inadequate washing in Protocol A.

Fix: Ensure the water wash step is performed immediately before staining.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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